molecular formula C9H8N4OS B12626821 5-Amino-2-pyridin-3-yl-1,3-thiazole-4-carboxamide

5-Amino-2-pyridin-3-yl-1,3-thiazole-4-carboxamide

Cat. No.: B12626821
M. Wt: 220.25 g/mol
InChI Key: JCUNCZOLOYIHAP-UHFFFAOYSA-N
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Description

5-Amino-2-pyridin-3-yl-1,3-thiazole-4-carboxamide is a heterocyclic compound that contains both a thiazole ring and a pyridine ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the amino group and the carboxamide group in this compound makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-pyridin-3-yl-1,3-thiazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-haloketones in the presence of a base to form the thiazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-pyridin-3-yl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium or copper.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazole and pyridine derivatives.

Scientific Research Applications

5-Amino-2-pyridin-3-yl-1,3-thiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-2-pyridin-3-yl-1,3-thiazole-4-carboxamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The amino and carboxamide groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity . These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-pyridin-3-yl-1,3-thiazole-4-carboxamide is unique due to the presence of both a pyridine ring and a thiazole ring, along with amino and carboxamide functional groups. This combination of structural features provides a versatile platform for various chemical reactions and biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H8N4OS

Molecular Weight

220.25 g/mol

IUPAC Name

5-amino-2-pyridin-3-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C9H8N4OS/c10-7(14)6-8(11)15-9(13-6)5-2-1-3-12-4-5/h1-4H,11H2,(H2,10,14)

InChI Key

JCUNCZOLOYIHAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=C(S2)N)C(=O)N

Origin of Product

United States

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